(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid
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Overview
Description
(2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid is a synthetic organic compound that features a triazole ring, a thiophene ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid typically involves multi-step organic reactions. One possible route includes:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate thiophene precursors.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Formation of the Propanoic Acid Moiety: This step may involve the use of chiral catalysts to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Halogenated or nitro-substituted thiophenes.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its triazole ring.
Antimicrobial Activity: The compound may exhibit antimicrobial properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific pathways.
Industry
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid exerts its effects would depend on its specific application. For example:
Enzyme Inhibition: The triazole ring may interact with the active site of an enzyme, blocking its activity.
Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-[3-Sulfanyl-5-(phenyl)-4H-1,2,4-triazol-4-yl]propanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
(2S)-2-[3-Sulfanyl-5-(pyridyl)-4H-1,2,4-triazol-4-yl]propanoic acid: Similar structure but with a pyridyl ring instead of a thiophene ring.
Uniqueness
Thiophene Ring: The presence of the thiophene ring in (2S)-2-[3-Sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]propanoic acid may confer unique electronic properties compared to its phenyl or pyridyl analogs.
Sulfanyl Group: The sulfanyl group can participate in unique chemical reactions, providing additional functionalization opportunities.
Properties
Molecular Formula |
C9H9N3O2S2 |
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Molecular Weight |
255.3 g/mol |
IUPAC Name |
(2S)-2-(5-sulfanylidene-3-thiophen-2-yl-1H-1,2,4-triazol-4-yl)propanoic acid |
InChI |
InChI=1S/C9H9N3O2S2/c1-5(8(13)14)12-7(10-11-9(12)15)6-3-2-4-16-6/h2-5H,1H3,(H,11,15)(H,13,14)/t5-/m0/s1 |
InChI Key |
MTCPVWYULUALKM-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Canonical SMILES |
CC(C(=O)O)N1C(=NNC1=S)C2=CC=CS2 |
Origin of Product |
United States |
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